D-Fructose Exhibits Significantly Higher Sweetness Potency and Unique Temperature-Dependent Profile Compared to Sucrose and Glucose
D-Fructose is 1.2 to 2.0 times sweeter than sucrose (on a weight basis), and approximately 3 times sweeter than D-glucose . The relative sweetness of D-fructose is temperature-dependent, peaking at lower temperatures due to the predominance of the sweeter β-D-fructopyranose isomer. At 5°C, its sweetness is approximately 140% that of sucrose, but at 60°C, this drops to about 79% of sucrose as the less sweet fructofuranose forms predominate [1]. In contrast, the sweetness of sucrose is generally considered stable and is used as the reference standard (100), while D-glucose has a relative sweetness of only 70–80 compared to sucrose [2].
| Evidence Dimension | Relative Sweetness (weight basis, compared to sucrose = 100) |
|---|---|
| Target Compound Data | D-Fructose: 120–200 (typical range), up to 180 for crystalline form; 140 at 5°C, 79 at 60°C |
| Comparator Or Baseline | Sucrose: 100 (reference); D-Glucose: 70–80; D-Galactose: ~32 |
| Quantified Difference | D-Fructose is 1.2–2.0× sweeter than sucrose; 2.5–3.0× sweeter than glucose; 3.75–5.6× sweeter than galactose. Temperature sensitivity is unique among common sugars. |
| Conditions | Sensory evaluation of aqueous solutions at various temperatures (5°C to 60°C) and concentrations; crystalline and solution forms |
Why This Matters
This high and tunable sweetness potency allows for reduced sugar content in formulations, lower caloric value, and enhanced flavor profiles, making D-fructose a critical procurement choice for low-sugar and diabetic-friendly products.
- [1] ScienceDirect. (n.d.). Sweetness - an overview. ScienceDirect Topics. Retrieved April 21, 2026. View Source
- [2] ScienceDirect. (n.d.). Sweetness - Table 21.17. ScienceDirect Topics. Retrieved April 21, 2026. View Source
